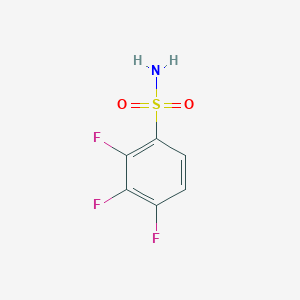

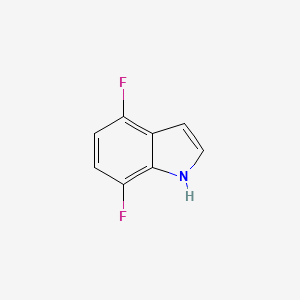

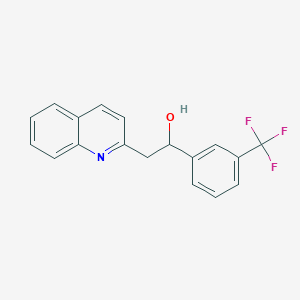

![molecular formula C12H17NO2 B1306143 2-[3-(Dimethylamino)propoxy]benzaldehyde CAS No. 10429-30-8](/img/structure/B1306143.png)

2-[3-(Dimethylamino)propoxy]benzaldehyde

説明

2-[3-(Dimethylamino)propoxy]benzaldehyde is a chemical compound that is related to several research studies focusing on the synthesis and reactions of compounds with dimethylamino functional groups. The compound itself is not directly mentioned in the provided papers, but its structural relatives, particularly p-(dimethylamino)benzaldehyde, have been synthesized and studied extensively. These studies provide insights into the chemical behavior and potential applications of compounds with similar structures .

Synthesis Analysis

The synthesis of p-(dimethylamino)benzaldehyde, a compound structurally related to 2-[3-(Dimethylamino)propoxy]benzaldehyde, has been achieved using Ag2O as a catalyst and air as an oxidant. The reaction conditions were optimized to achieve a yield of 75.8%, indicating a successful synthetic approach for this class of compounds . Additionally, the synthesis of related heterocyclic compounds using p-(dimethylamino)benzaldehyde as a starting material has been reported, suggesting that similar methodologies could potentially be applied to synthesize 2-[3-(Dimethylamino)propoxy]benzaldehyde .

Molecular Structure Analysis

The molecular structure of compounds related to 2-[3-(Dimethylamino)propoxy]benzaldehyde has been confirmed using various spectroscopic techniques such as UV, IR, and MS. These techniques are crucial for verifying the identity and purity of synthesized compounds. For instance, the spatial structure of a phosphorus heterocycle derived from benzaldehyde N,N-dimethylhydrazone was determined by X-ray diffraction, demonstrating the utility of advanced structural analysis in understanding these molecules .

Chemical Reactions Analysis

The chemical reactivity of p-(dimethylamino)benzaldehyde has been explored in the formation of various heterocyclic compounds. For example, it has been used to synthesize pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidino-2,4(1H,3H)-diones through reactions that involve the formation of 1,4-dihydropyridine rings followed by aromatization processes . These reactions are indicative of the potential transformations that 2-[3-(Dimethylamino)propoxy]benzaldehyde might undergo under similar conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[3-(Dimethylamino)propoxy]benzaldehyde are not detailed in the provided papers, the studies of related compounds offer some insights. For instance, the synthesis of 7-dimethylamino-1,4-benzoxazin-2-ones reveals the formation of fluorescent dyes, suggesting that compounds with dimethylamino groups may exhibit fluorescence . This property could be relevant for the application of 2-[3-(Dimethylamino)propoxy]benzaldehyde in dye synthesis or other fields requiring fluorescent materials.

作用機序

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structure, it’s plausible that the dimethylamino group could interact with biological targets through ionic interactions or hydrogen bonding .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[3-(Dimethylamino)propoxy]benzaldehyde are not well-known. As a small molecule, it’s likely to be well-absorbed and distributed throughout the body. The dimethylamino group may undergo metabolic transformations, potentially affecting the compound’s bioavailability .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

特性

IUPAC Name |

2-[3-(dimethylamino)propoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13(2)8-5-9-15-12-7-4-3-6-11(12)10-14/h3-4,6-7,10H,5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHCOEWHRLVOTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388163 | |

| Record name | 2-[3-(Dimethylamino)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Dimethylamino)propoxy]benzaldehyde | |

CAS RN |

10429-30-8 | |

| Record name | 2-[3-(Dimethylamino)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B1306070.png)

![4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B1306084.png)

![4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1306085.png)